![molecular formula C10H11N3O B3045812 1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 114306-97-7](/img/structure/B3045812.png)
1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with acids, bases, oxidizing or reducing agents, and other organic compounds .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one, due to its structural properties, has potential applications in the synthesis of various heterocyclic compounds. Research highlights its value as a precursor for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. Its unique reactivity under mild conditions allows for the generation of versatile cynomethylene dyes from a wide range of precursors, indicating its significant role in the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Hybrid Catalysts in Synthesis
The compound also shows potential in applications involving hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. The use of diversified hybrid catalysts in the synthesis of these scaffolds has been highlighted, demonstrating the compound's potential in facilitating the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Biological Applications and Potential
While the specific studies directly on this compound might be limited, the broader research context into related pyrazole compounds underscores the significance of such structures in medicinal chemistry. Pyrazoles are recognized for their pharmacological significance, showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This highlights the potential of this compound in contributing to the development of new therapeutic agents, provided its structural similarities with active pyrazole compounds (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-aminophenyl)-3-methyl-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-10(14)12-13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCTXWJKFFORDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303216 | |
Record name | 1-(4-Aminophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114306-97-7 | |
Record name | 1-(4-Aminophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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